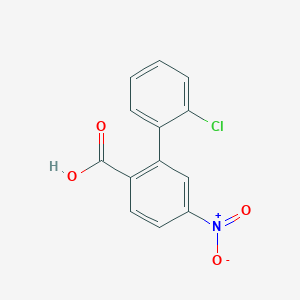

2-(2-Chlorophenyl)-4-nitrobenzoic acid

Description

Contextualization of Ortho-Substituted Biphenyl (B1667301) Carboxylic Acids in Contemporary Chemical Research

Ortho-substituted biphenyl carboxylic acids represent a class of compounds that command significant attention in modern chemical research. Their structural motif, characterized by two phenyl rings linked together with a carboxylic acid group at an ortho-position, serves as a crucial scaffold in various scientific domains. These compounds are recognized as important intermediates for the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials like liquid crystals and fluorescent layers in organic light-emitting diodes (OLEDs).

In medicinal chemistry, biphenyl carboxylic acid derivatives have been investigated for a range of biological activities. For instance, some have been identified as a novel class of inhibitors for bone resorption, potentially offering new therapeutic avenues for diseases like osteoporosis. nih.gov Furthermore, libraries of biphenyl carboxylic acids have been synthesized and screened for anticancer properties. The functional versatility of this structural class also extends to their use in creating co-crystals to modify the properties of active pharmaceutical ingredients.

The presence of substituents at the ortho position introduces specific steric and electronic properties that can be exploited in molecular design. The spatial arrangement of ortho-substituted biphenyls can lead to atropisomerism, a type of stereoisomerism that can be crucial for biological activity and material properties. The carboxylic acid group itself is a key functional handle, enabling the formation of salts, esters, and amides, and directing further chemical transformations on the aromatic rings.

Research Significance of 2-(2-Chlorophenyl)-4-nitrobenzoic acid within Advanced Organic Synthesis and Molecular Design

Within the broader family of biphenyl carboxylic acids, this compound emerges as a molecule with noteworthy potential for advanced organic synthesis and molecular design. Its significance stems from the unique combination of its constituent functional groups: a biphenyl core, a carboxylic acid, a chloro substituent, and a nitro group. Each of these components imparts specific reactivity and properties, making the compound a versatile building block for more complex molecular architectures.

The nitro group is a particularly valuable functional group in drug design, known to contribute to a range of therapeutic applications, including antimicrobial and anticancer agents. mdpi.com Its strong electron-withdrawing nature significantly influences the electronic properties of the molecule. The chloro substituent also plays a crucial role; the strategic incorporation of chlorine atoms into biologically active molecules has been observed to enhance their inherent biological activity. mdpi.com

Synthetic methodologies for related compounds, such as the nitration of chlorophenylbenzoic acids, suggest pathways for the production of this compound. vulcanchem.com While specific, large-scale applications are not widely documented in public literature, its structure makes it an ideal intermediate. For example, a structurally related compound, 2-[(2-Chlorophenyl)amino]-3-nitrobenzoic acid, serves as an intermediate in the synthesis of Endophenazine A, a phenazine (B1670421) antibiotic. vulcanchem.com This suggests that this compound could be a precursor for novel bioactive molecules. The carboxylic acid function provides a ready site for derivatization, allowing for its incorporation into larger, more complex structures through standard amide or ester coupling reactions.

Overview of Key Academic Research Trajectories for this compound

While dedicated research trajectories for this compound are not extensively detailed in peer-reviewed literature, the research trends for analogous structures provide a clear indication of its potential academic and industrial interest. A primary research trajectory involves its use as a foundational element in the synthesis of novel compounds with potential biological activity. The exploration of derivatives is a logical path, given that substituted nitrobenzoic acids are used as intermediates in the production of dyes, pharmaceuticals, and agrochemicals. solubilityofthings.com

A significant area of investigation for related compounds is in materials science, particularly in the study of polymorphism and the formation of co-crystals. rsc.orgnih.gov The solid-state behavior of molecules like 2-chloro-4-nitrobenzoic acid has been studied, revealing the existence of different crystalline forms (polymorphs) with distinct physical properties. rsc.org Research into the crystal structure of related compounds, such as the formation of co-crystals with other molecules, is an active field. nih.govnih.gov These studies are crucial for understanding and controlling the physical properties of solid materials, which is of high importance in the pharmaceutical industry.

Future research on this compound would likely focus on the synthesis of a library of its derivatives, followed by screening for various biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties. Another promising avenue is its application in supramolecular chemistry and crystal engineering to create novel materials with tailored optical or electronic properties.

Data Tables

Table 1: Physicochemical Properties of Structurally Related Nitrobenzoic Acids

This table presents data for compounds structurally related to this compound to provide a contextual understanding of the properties of this class of molecules.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical Form |

| 2-Chloro-4-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56 | 136-144 | Powder/Crystal |

| 4-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | 237 | Light yellow crystalline powder |

| 2-Bromo-4-nitrobenzoic acid | C₇H₄BrNO₄ | 246.02 | Not specified | Crystal - Powder |

| 2-[(4-Chlorophenyl)thio]-5-nitrobenzoic acid | C₁₃H₈ClNO₄S | 309.72 | Not specified | Not specified |

Data sourced from references sigmaaldrich.comchemicalbook.comwikipedia.orgtcichemicals.comsigmaaldrich.com

Table 2: Examples of Research Applications for Biphenyl Carboxylic Acid Derivatives and Related Compounds

| Compound Class/Derivative | Research Application Area | Key Findings/Significance | Reference |

| Biphenyl Carboxylic Acid Derivatives | Bone Resorption Inhibition | Identified as a novel class of compounds that inhibit osteoclastic bone resorption in vitro and prevent ovariectomy-induced bone loss in vivo. | nih.gov |

| Small Molecule Biphenyl Carboxylic Acids | Anticancer Agents | A library of synthesized compounds showed in vitro anticancer activity against breast cancer cell lines. | |

| 2-Chloro-4-nitrobenzoic acid | Pharmaceutical Co-crystals | Used as a coformer to produce binary complexes (cocrystals and molecular salts) with pharmaceutically relevant compounds. | nih.gov |

| 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid | Organic Synthesis/Medicinal Chemistry | Serves as an important intermediate for synthesizing more complex molecules and has been investigated for potential anticancer properties. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO4/c14-12-4-2-1-3-9(12)11-7-8(15(18)19)5-6-10(11)13(16)17/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQRXZAONBZEDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30689544 | |

| Record name | 2'-Chloro-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30689544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261963-51-2 | |

| Record name | 2'-Chloro-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30689544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Aspects for 2 2 Chlorophenyl 4 Nitrobenzoic Acid

Regiospecific Synthesis Strategies for the Biphenyl (B1667301) Core of 2-(2-Chlorophenyl)-4-nitrobenzoic acid

The central challenge in synthesizing this compound lies in the efficient and controlled formation of the C-C bond connecting the two phenyl rings at the ortho positions. The steric hindrance imposed by the substituents on both rings requires robust and highly selective catalytic systems.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) in the Formation of this compound

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for C-C bond formation. chemrxiv.org Its application to the synthesis of sterically demanding biaryls, such as the core of this compound, has been a subject of intensive research. nih.gov The reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. libretexts.org

For the synthesis of a 2,2'-disubstituted biphenyl, the coupling partners would be a derivative of 2-chlorophenylboronic acid and a suitably substituted halobenzoate, or vice versa. A critical aspect of these reactions is the choice of ligand for the palladium catalyst. Bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) have proven effective in promoting the coupling of sterically hindered substrates. nih.govorganic-chemistry.org These ligands stabilize the active palladium species and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.org For instance, robust acenaphthoimidazolylidene palladium complexes have demonstrated high efficiency in coupling sterically hindered substrates with low catalyst loadings. organic-chemistry.org

The development of catalysts for forming tetra-ortho-substituted biaryls, an even more sterically challenging endeavor, provides insight into the conditions necessary for forming the 2-(2-chlorophenyl) moiety. nih.gov These studies often employ specialized ligands like SPhos and XPhos or develop unique P-chiral dihydrobenzooxaphosphole (BOP) ligands to achieve high yields and enantioselectivities where applicable. nih.govnih.gov

| Ligand Type | Examples | Key Features |

|---|---|---|

| Bulky Phosphines | SPhos, XPhos, RuPhos | Electron-rich and sterically demanding, promoting oxidative addition and reductive elimination. nih.govnih.govresearchgate.net |

| N-Heterocyclic Carbenes (NHCs) | Acenaphthoimidazolylidene | Strong σ-donors with "flexible steric bulk," leading to highly active and stable catalysts. organic-chemistry.org |

| Biaryl Phosphacycles | BI-DIME | Effective for extremely hindered biaryls, including those with ortho-isopropyl groups. researchgate.net |

Copper-Mediated Arylation Approaches for Constructing the 2-(2-Chlorophenyl) Moiety

Copper-mediated reactions, such as the Ullmann condensation, represent a classical alternative to palladium-catalyzed methods for forming aryl-aryl bonds. While often requiring harsher conditions (high temperatures), modern advancements have led to the development of more efficient copper-catalyzed systems. These methods can be particularly useful for specific substrate combinations where palladium catalysis might be less effective.

A copper-mediated approach could involve the coupling of a 2-halobenzoic acid derivative with a 2-chloro-halobenzene. The use of catalytic amounts of copper salts, often in conjunction with ligands like phenanthrolines or amino acids, can facilitate the transformation under milder conditions. Copper-catalyzed arylation of C-H bonds is also an emerging strategy. nih.govscilit.com For example, a protocol involving the copper/silver-mediated arylation of a C-H bond on one aromatic ring with a carboxylic acid on the other could potentially be adapted, proceeding through a cascade protodecarboxylation/dehydrogenative coupling mechanism. nih.gov

Furthermore, the cross-coupling of functionalized arylmagnesium halides (Grignard reagents) with aryl halides in the presence of a copper catalyst, such as CuCN·2LiCl, provides another viable route. organic-chemistry.org This method tolerates a variety of functional groups and can proceed at low temperatures, which is advantageous for complex molecules. organic-chemistry.org

Directed Ortho-Metalation and Related Techniques in the Synthesis of this compound Precursors

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgacs.orgbohrium.com This technique utilizes a directing group (DG) on the aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. The resulting aryllithium species can then react with an electrophile to introduce a new substituent.

In the context of this compound, the carboxylic acid group itself can serve as the directing group. organic-chemistry.orgrsc.org Treatment of an appropriately substituted benzoic acid with a strong base like s-BuLi in the presence of TMEDA can lead to lithiation at the ortho position. organic-chemistry.orgacs.org This lithiated intermediate could then, in principle, be coupled with a 2-chlorophenyl electrophile. Research has shown that the carboxylate group is an effective directing group, enabling the synthesis of contiguously substituted benzoic acids that are otherwise difficult to access. organic-chemistry.orgbohrium.comrsc.org

Nitration and Carboxylic Acid Functionalization Chemistry in the Final Steps of this compound Synthesis

If the biphenyl core, 2-(2-chlorophenyl)benzoic acid, is synthesized first, the subsequent step is a regioselective nitration. The nitration of benzoic acid and its derivatives is a classic example of electrophilic aromatic substitution. youtube.comtruman.edu The carboxylic acid group is a deactivating, meta-directing group. youtube.comdoubtnut.com However, in the 2-(2-chlorophenyl)benzoic acid substrate, the directing effects of both the carboxyl group and the 2-chlorophenyl substituent must be considered. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid (sulfonitric mixture). vulcanchem.comgoogle.com The reaction temperature is a critical parameter to control regioselectivity and prevent the formation of unwanted isomers. truman.edu A patented method for a related compound involves nitration at 80–110°C, followed by hydrolysis to yield the final acid. vulcanchem.com

Alternatively, the synthesis can be designed where the nitro and carboxyl (or a precursor) groups are already in place on one of the aromatic rings before the cross-coupling reaction. For example, one could start with 2-bromo-4-nitrobenzoic acid and couple it with 2-chlorophenylboronic acid. Another approach involves the oxidation of a precursor, such as a methyl or trichloromethyl group, to the carboxylic acid after the nitration and coupling steps. wipo.int

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. chemrxiv.orginovatus.es For a multi-step synthesis like that of this compound, applying these principles is crucial for developing sustainable and economically viable manufacturing routes.

In the context of the Suzuki-Miyaura reaction, significant efforts have been made to develop "greener" protocols. gctlc.orgresearchgate.net Key areas of improvement include:

Safer Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or bio-based solvents. inovatus.esgctlc.org Aqueous Suzuki reactions have been successfully demonstrated, often using water-soluble catalysts or phase-transfer agents. gctlc.org

Catalyst Efficiency and Recyclability: Developing highly active catalysts that can be used at very low loadings (high turnover numbers) minimizes palladium waste. libretexts.org Furthermore, designing recyclable catalysts, for instance by immobilizing them on supports, contributes to a more sustainable process. inovatus.es

Energy Efficiency: Employing energy-efficient heating methods, such as microwave irradiation, can significantly shorten reaction times and reduce energy consumption compared to conventional heating. elsevier.es

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste.

| Principle | Application | Benefit |

|---|---|---|

| Safer Solvents | Using water or water/alcohol mixtures as the reaction medium. gctlc.org | Reduces use of volatile and hazardous organic solvents. inovatus.es |

| Catalysis | Employing low loadings of highly active catalysts (e.g., palladacycles) or recyclable catalysts. libretexts.orginovatus.es | Minimizes precious metal waste and improves cost-effectiveness. |

| Design for Energy Efficiency | Utilizing microwave heating. elsevier.es | Reduces reaction times from hours to minutes, lowering energy consumption. gctlc.org |

| Use of Benign Reagents | Using environmentally benign bases like potassium carbonate instead of more corrosive options. gctlc.org | Improves safety and reduces hazardous waste. |

Mechanistic Investigations of Novel Bond-Forming Reactions Utilized in the Synthesis of this compound

Understanding the reaction mechanisms is paramount for optimizing reaction conditions and overcoming synthetic challenges, particularly in the formation of sterically hindered biaryls. The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve oxidative addition, transmetalation, and reductive elimination. libretexts.org

For sterically hindered substrates, such as those required for this compound, each of these steps can be challenging. The oxidative addition of an ortho-substituted aryl halide to the Pd(0) center can be slow. The subsequent transmetalation step, where the boron-containing coupling partner transfers its organic group to the palladium center, can also be sterically impeded. Finally, the reductive elimination that forms the C-C bond and regenerates the Pd(0) catalyst can be difficult for bulky biaryl groups.

Advanced Structural Elucidation and Conformational Analysis of 2 2 Chlorophenyl 4 Nitrobenzoic Acid

Single Crystal X-ray Diffraction Studies of 2-(2-Chlorophenyl)-4-nitrobenzoic acid

Detailed single-crystal X-ray diffraction data for this compound is not currently available in open-access crystallographic databases or published literature. This technique is fundamental for definitively determining the three-dimensional arrangement of atoms in a crystalline solid.

Crystalline Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding) in this compound

Without single-crystal X-ray diffraction data, a definitive analysis of the crystalline packing and specific intermolecular interactions, such as hydrogen and halogen bonding, for this compound cannot be provided. Such interactions are crucial in dictating the supramolecular architecture and physical properties of the solid state.

Polymorphism and Co-Crystallization Research Involving this compound

There is no specific research available on the polymorphic forms or co-crystallization studies of this compound. Polymorphism refers to the ability of a compound to crystallize in multiple different crystal structures, which can have different physical properties. Co-crystallization involves crystallizing the target molecule with another compound to form a new crystalline entity with potentially altered properties.

Solution-State Conformation and Dynamic Behavior of this compound via Advanced NMR Spectroscopy

Detailed studies on the solution-state conformation and dynamic behavior of this compound using advanced Nuclear Magnetic Resonance (NMR) spectroscopy have not been found in the public domain.

2D NMR Techniques (e.g., NOESY/ROESY) for Conformational Restriction and Hindered Rotation in this compound

Specific 2D NMR data, such as that from Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), is not available. These techniques are powerful for determining the spatial proximity of atoms within a molecule in solution and would be instrumental in understanding the conformational restrictions and hindered rotation around the bond connecting the two phenyl rings.

Solvent Effects on the Conformational Landscape of this compound

Research detailing the effects of different solvents on the conformational landscape of this compound is not present in the available literature. The conformation of a molecule in solution can be significantly influenced by the polarity and hydrogen-bonding capabilities of the solvent.

Vibrational Spectroscopy (FT-IR and Raman) for Understanding Functional Group Vibrational Modes and Molecular Structure of this compound

The vibrational modes of this compound are primarily dictated by the carboxylic acid group, the nitro group, the carbon-chlorine bond, and the vibrations of the two aromatic rings. The interactions between these functional groups, influenced by their respective electronic effects and their positions on the phenyl rings, result in a unique and complex spectral signature.

Carboxylic Acid Group Vibrations: The carboxylic acid moiety gives rise to some of the most characteristic bands in the vibrational spectrum. The hydroxyl (O-H) stretching vibration typically appears as a very broad and intense absorption in the FT-IR spectrum, generally in the range of 3300-2500 cm⁻¹. This broadening is a hallmark of the strong intermolecular hydrogen bonding present in the dimeric structures commonly adopted by carboxylic acids in the solid state.

The carbonyl (C=O) stretching vibration is another prominent feature, expected to produce a strong, sharp band in the FT-IR spectrum. For aromatic carboxylic acids, this band is typically observed between 1710 and 1680 cm⁻¹. In a study of 2-chlorobenzoic acid, this C=O stretching band was observed as a very strong feature at 1668 cm⁻¹ in the infrared spectrum. researchgate.net The precise position of this band is sensitive to electronic effects; the electron-withdrawing nature of the nitro and chloro substituents would be expected to influence the electron density around the carbonyl group.

Other vibrations associated with the carboxylic acid group include the in-plane O-H bending and C-O stretching, which often couple and appear in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions, respectively. The out-of-plane O-H bending vibration is also characteristic, typically found as a broad band near 920 cm⁻¹.

Nitro Group Vibrations: The nitro (NO₂) group is characterized by two distinct stretching vibrations: the asymmetric and symmetric stretches. These are generally observed as strong bands in the FT-IR spectrum.

Asymmetric NO₂ Stretch (ν_as(NO₂)): Expected in the 1560-1530 cm⁻¹ region.

Symmetric NO₂ Stretch (ν_s(NO₂)): Expected in the 1360-1330 cm⁻¹ region.

For instance, in a study on 4-methyl-3-nitrobenzoic acid, the asymmetric stretching mode of the nitro group was assigned to an absorption at 1533 cm⁻¹. scirp.org The presence of these two strong bands is a clear indicator of the nitro functionality within the molecule. Bending vibrations of the NO₂ group are also present at lower frequencies, typically around 850 cm⁻¹.

Aromatic Ring and C-Cl Vibrations: The vibrations of the two phenyl rings give rise to a series of bands. The C-H stretching vibrations of the aromatic protons are expected to appear above 3000 cm⁻¹, generally in the 3100-3000 cm⁻¹ range. researchgate.net The C=C stretching vibrations within the aromatic rings typically produce a group of bands of variable intensity in the 1625-1400 cm⁻¹ region.

The carbon-chlorine (C-Cl) stretching vibration is expected at lower wavenumbers. For chlorobenzenes, the C-Cl stretch is typically found in the 850-550 cm⁻¹ range. The exact position depends on the substitution pattern and its coupling with other vibrational modes. In a study on 5-amino-2-chlorobenzoic acid, the C-Cl stretching mode was identified within this expected range. nih.gov

The following tables summarize the expected vibrational frequencies for the key functional groups of this compound based on data from related compounds.

Table 1: Characteristic FT-IR and Raman Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad | Weak |

| Carboxylic Acid | C=O Stretch | 1710 - 1680 | Very Strong | Medium |

| Nitro Group | Asymmetric Stretch (ν_as) | 1560 - 1530 | Strong | Strong |

| Aromatic Rings | C=C Stretch | 1625 - 1400 | Medium to Weak | Medium to Strong |

| Nitro Group | Symmetric Stretch (ν_s) | 1360 - 1330 | Strong | Medium |

| Carboxylic Acid | C-O Stretch / O-H Bend | 1300 - 1200 | Medium | Weak |

| Aromatic Rings | C-H Out-of-Plane Bend | 900 - 675 | Strong | Weak |

| Carbon-Halogen | C-Cl Stretch | 850 - 550 | Medium to Strong | Strong |

Computational and Theoretical Studies on 2 2 Chlorophenyl 4 Nitrobenzoic Acid

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Profiling of 2-(2-Chlorophenyl)-4-nitrobenzoic acid

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide deep insights into the electronic structure and reactivity of this compound. These calculations solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) for a given molecular geometry to yield the electronic wavefunction and energy.

For a molecule like this compound, DFT methods, such as B3LYP, are often paired with a suitable basis set (e.g., 6-311G(d,p)) to balance computational cost and accuracy. Such calculations can predict optimized molecular geometry, vibrational frequencies, and electronic properties. Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, while computationally more intensive, can offer benchmark results for electronic properties.

A primary output of quantum chemical calculations is the set of molecular orbitals and their corresponding energy levels. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. These frontier molecular orbitals are key to understanding a molecule's chemical reactivity.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that provides information about the molecule's kinetic stability, chemical reactivity, and electronic transport properties. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the HOMO would likely be distributed over the electron-rich chlorophenyl and carboxyl groups, while the LUMO would be expected to be localized on the electron-withdrawing nitrobenzoic acid moiety.

Table 1: Illustrative Frontier Orbital Data for a Substituted Benzoic Acid Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap | 4.3 |

Note: This data is representative and not specific to this compound.

The molecular electrostatic potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface would likely show a high negative potential around the oxygen atoms of the carboxyl and nitro groups, making them sites for electrophilic interaction. Conversely, the hydrogen atom of the carboxyl group would exhibit a positive potential, indicating its acidic nature. The distribution of potential across the aromatic rings would be influenced by the electron-withdrawing nitro group and the chloro substituent.

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for structural validation.

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to the nuclear coordinates, vibrational frequencies can be predicted. These theoretical frequencies can be correlated with experimental IR spectra to assign specific vibrational modes. For this compound, key predicted vibrations would include the O-H stretch of the carboxylic acid, the C=O stretch, the N-O stretches of the nitro group, and the C-Cl stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) by calculating the magnetic shielding tensors. These predictions can aid in the interpretation of experimental NMR spectra.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and thus the UV-visible absorption spectrum. This can provide insight into the electronic structure and chromophores within the molecule.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions with this compound

While quantum mechanics is ideal for understanding electronic properties, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamic behavior of a molecule over time. MD simulations model the molecule using a classical force field and solve Newton's equations of motion for each atom.

Theoretical Studies of Reaction Mechanisms and Transition States Involving this compound

Computational chemistry can be a powerful tool for elucidating the mechanisms of chemical reactions. For a molecule like this compound, a relevant reaction to study would be its synthesis, which could potentially involve a copper-catalyzed Ullmann condensation. wikipedia.orgbyjus.com

In Silico Structure-Activity Relationship (SAR) Derivations for this compound Analogues Based on Molecular Modeling

In silico methods are increasingly used to derive structure-activity relationships (SAR), which correlate a molecule's structural features with its biological activity. researchgate.netnih.gov For this compound and its analogues, computational approaches like Quantitative Structure-Activity Relationship (QSAR) studies can be employed.

QSAR models are mathematical equations that relate the biological activity of a series of compounds to their physicochemical properties or molecular descriptors. These descriptors can be calculated from the molecular structure and can include steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., logP) parameters. mdpi.com

By building a QSAR model for a series of analogues of this compound with known biological activities, one could predict the activity of new, unsynthesized compounds. This can guide the design of more potent and selective molecules. Molecular docking, another in silico technique, could be used to predict the binding mode of these analogues to a specific biological target, providing a structural basis for the observed SAR. researchgate.net

Chemical Reactivity, Derivatization, and Synthetic Utility of 2 2 Chlorophenyl 4 Nitrobenzoic Acid

Functional Group Transformations of the Carboxylic Acid Moiety in 2-(2-Chlorophenyl)-4-nitrobenzoic acid

The carboxylic acid group is a primary site for derivatization, enabling the creation of diverse molecular libraries and serving as a handle for further synthetic modifications.

The carboxylic acid functionality of this compound can be readily converted into esters and amides, which are pivotal in medicinal chemistry and materials science.

Esterification: The formation of esters from nitrobenzoic acids can be achieved through various methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often with azeotropic removal of water. google.com For instance, reacting this compound with different alcohols (R-OH) under these conditions would yield a library of corresponding esters. The use of an entraining liquid like toluene (B28343) or chlorobenzene (B131634) facilitates the removal of water and drives the reaction to completion. google.com

Amidation: Amidation can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. Treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride would generate the highly reactive 2-(2-chlorophenyl)-4-nitrobenzoyl chloride. This intermediate can then be reacted with a wide array of primary or secondary amines (R¹R²NH) to produce a diverse set of amides. nih.govmdpi.com This two-step process is highly efficient for creating libraries of N-substituted benzamides. nih.gov Direct amidation of the carboxylic acid with an amine using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide is also a viable and common strategy. googleapis.comsemanticscholar.org

The following table illustrates the potential for generating diverse chemical libraries through esterification and amidation of this compound.

| Reaction Type | Reagent | General Product Structure | Potential Diversity |

| Esterification | Alcohols (e.g., Methanol (B129727), Ethanol, Isopropanol) | Aliphatic, aromatic, and functionalized esters | |

| Amidation | Amines (e.g., Aniline, Benzylamine, Morpholine) | Primary, secondary, and tertiary amides with varied substituents |

Interactive Data Table: Click on the headers to sort the data.

Reduction: The selective reduction of the carboxylic acid group in the presence of a nitro group is a challenging transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the carboxylic acid and the nitro group. However, more selective reagents can be employed. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF), are known to selectively reduce carboxylic acids to alcohols in the presence of nitro groups. Thus, treatment of this compound with BH₃-THF would be expected to yield (2-(2-chlorophenyl)-4-nitrophenyl)methanol.

Decarboxylation: The removal of the carboxyl group, or decarboxylation, from aromatic carboxylic acids typically requires harsh conditions unless activated by specific substituents. nist.gov For benzoic acids, decarboxylation is facilitated by electron-donating groups, particularly in the ortho or para positions, such as a hydroxyl group. nist.gov The nitro group on this compound is strongly electron-withdrawing, which deactivates the ring and makes decarboxylation more difficult. Therefore, significant thermal energy or specific catalytic systems, such as copper-based catalysts, would likely be required to effect the decarboxylation to produce 1-chloro-2-(4-nitrophenyl)benzene. researchgate.net

| Transformation | Typical Reagents/Conditions | Expected Major Product |

| Reduction of Carboxylic Acid | Borane-tetrahydrofuran (BH₃-THF) | (2-(2-chlorophenyl)-4-nitrophenyl)methanol |

| Decarboxylation | High temperature (>200 °C), potentially with a copper catalyst | 1-chloro-2-(4-nitrophenyl)benzene |

Interactive Data Table: Click on the headers to sort the data.

Aromatic Substitution Reactions on the Nitro-Substituted Phenyl Ring of this compound

Further substitution on the nitro-substituted phenyl ring is governed by the directing effects of the existing substituents. The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution. msu.edulibretexts.org Similarly, the carboxylic acid group is also deactivating and meta-directing. The 2-chlorophenyl group, being an ortho, para-director, directs incoming electrophiles to the positions ortho and para to its point of attachment.

In the case of this compound, the positions on the nitro-substituted ring are C3, C5, and C6.

The nitro group at C4 directs to C3 and C5 (meta).

The carboxylic acid at C1 directs to C3 and C5 (meta).

The 2-chlorophenyl group at C2 directs to C3 (ortho) and C6 (para).

| Electrophilic Substitution Reaction | Typical Reagents | Predicted Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 2-(2-Chlorophenyl)-3,4-dinitrobenzoic acid |

| Halogenation (e.g., Bromination) | Br₂/FeBr₃ | 3-Bromo-2-(2-chlorophenyl)-4-nitrobenzoic acid |

| Sulfonation | Fuming H₂SO₄ | 2-(2-Chlorophenyl)-4-nitro-3-sulfobenzoic acid |

Interactive Data Table: Click on the headers to sort the data.

Cross-Coupling and Nucleophilic Aromatic Substitution Reactions Involving the Chlorophenyl Moiety of this compound

The chlorine atom on the chlorophenyl ring serves as a handle for transition metal-catalyzed cross-coupling reactions, a powerful tool for C-C and C-heteroatom bond formation.

Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Buchwald-Hartwig (with amines) couplings are feasible at the chloro position. nih.govrhhz.net For example, a Suzuki coupling with an arylboronic acid (Ar-B(OH)₂) in the presence of a palladium catalyst and a base would lead to the formation of a terphenyl derivative. These reactions significantly expand the structural diversity achievable from this starting material.

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom). libretexts.orgpressbooks.pub On the chlorophenyl ring of this compound, there are no such activating groups. Therefore, nucleophilic aromatic substitution on this ring is highly unlikely under standard SNAr conditions. The electron-rich nature of this ring, coupled with the lack of appropriate activation, renders it inert to this type of transformation.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Example) | General Product Structure |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | A terphenyl derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | A stilbene-like derivative |

| Buchwald-Hartwig | Amine (R¹R²NH) | Pd₂(dba)₃, BINAP, NaOtBu | A diarylamine derivative |

Interactive Data Table: Click on the headers to sort the data.

This compound as a Precursor for Advanced Organic Building Blocks and Ligands in Asymmetric Synthesis

The strategic positioning of functional groups makes this compound a valuable starting material for the synthesis of more complex molecules, including advanced building blocks and chiral ligands.

Advanced Organic Building Blocks: The nitro group is a versatile functional handle that can be reduced to an amine. nih.govfrontiersin.org Reduction of the nitro group in this compound, for example with SnCl₂/HCl or catalytic hydrogenation, would yield 4-amino-2-(2-chlorophenyl)benzoic acid. This amino group can then undergo a plethora of reactions, such as diazotization followed by Sandmeyer reactions to introduce various substituents (e.g., -OH, -CN, -Br, -I), or acylation to form amides. The combination of transformations at the carboxylic acid, the nitro group, and the chloro position allows for the generation of a vast array of highly functionalized biaryl and terphenyl structures. These structures are common motifs in pharmaceuticals and functional materials. frontiersin.orgnih.gov

Ligands in Asymmetric Synthesis: The biaryl scaffold is a common feature in many successful chiral ligands used in asymmetric catalysis. By introducing chirality, this compound derivatives can be converted into valuable ligands. For example, amidation of the carboxylic acid with a chiral amine would introduce a stereocenter. Subsequent modification of the other parts of the molecule could lead to the formation of bidentate or tridentate ligands. The atropisomeric chirality that can arise from restricted rotation around the biaryl bond, especially with bulky substituents at the ortho positions, is another avenue for creating chiral ligands. nih.gov The synthesis of such ligands is crucial for the development of enantioselective catalytic processes, which are of paramount importance in the pharmaceutical industry. nih.govorganic-chemistry.org

| Precursor Modification | Resulting Building Block/Ligand Type | Potential Application |

| Reduction of nitro group to amine | 4-Amino-2-(2-chlorophenyl)benzoic acid | Precursor for dyes, pharmaceuticals, and polymers |

| Amidation with a chiral amine | Chiral N-substituted-2-(2-chlorophenyl)-4-nitrobenzamide | Chiral ligand for asymmetric catalysis |

| Cross-coupling followed by functionalization | Highly substituted terphenyl derivatives | Building blocks for organic electronics and advanced materials |

Interactive Data Table: Click on the headers to sort the data.

Mechanistic Biological Investigations of 2 2 Chlorophenyl 4 Nitrobenzoic Acid in Research Models in Vitro/non Clinical Focus

In Vitro Enzyme Inhibition and Activation Studies with 2-(2-Chlorophenyl)-4-nitrobenzoic acid and its Derivatives

Currently, there is a lack of published research specifically detailing the in vitro enzyme inhibition or activation profile of this compound. However, studies on structurally related benzoic acid and nitrobenzoic acid derivatives have demonstrated significant interactions with various enzymes, suggesting that this compound may also exhibit such activities.

For instance, derivatives of benzoic acid have been shown to inhibit enzymes like tyrosinase. wikipedia.orgnih.gov Kinetic analyses have revealed that compounds such as 2-aminobenzoic acid and 4-aminobenzoic acid can act as non-competitive inhibitors of tyrosinase's monophenolase activity. wikipedia.org In a similar vein, derivatives of 2-chloro-4-nitrobenzoic acid, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides, have been synthesized and evaluated for their inhibitory potential against α-glucosidase and α-amylase, enzymes relevant to diabetes. nih.gov One compound in this series, 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide, was found to be a more potent inhibitor of both enzymes than the standard drug acarbose. nih.gov

Another relevant example is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) by compounds like 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC). nih.gov These studies establish that nitro-substituted benzoyl derivatives can be potent, time-dependent inhibitors of key metabolic enzymes. nih.gov

Future research on this compound would likely involve screening it against a panel of enzymes to determine its inhibitory or activatory effects. Such studies would typically determine key parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) to quantify the compound's potency and elucidate its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.govuniroma1.it

Table 1: Examples of Enzyme Inhibition by Benzoic Acid and Nitrobenzoic Acid Derivatives

| Compound/Derivative | Target Enzyme | Inhibition Type | IC50/Ki Value |

|---|---|---|---|

| 2-aminobenzoic acid | Mushroom Tyrosinase (monophenolase) | Non-competitive | Ki: 5.15 µM |

| 4-aminobenzoic acid | Mushroom Tyrosinase (monophenolase) | Non-competitive | Ki: 3.8 µM |

| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-glucosidase | Not specified | More potent than acarbose |

| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-amylase | Not specified | More potent than acarbose |

This table presents data on related compounds to illustrate the potential for enzyme inhibition studies, as direct data for this compound is not currently available.

Molecular Docking and Binding Affinity Predictions of this compound with Isolated Proteins

While specific molecular docking studies for this compound are not present in the current literature, this computational technique is a cornerstone for predicting the binding mode and affinity of small molecules to protein targets. nih.govmdpi.com Such in silico methods are invaluable for rationalizing observed biological activities and guiding the design of more potent and selective analogs.

Molecular docking simulations with derivatives of 2-chloro-4-nitrobenzoic acid have been performed to understand their antidiabetic effects through the inhibition of α-glucosidase and α-amylase. nih.gov These studies revealed that the synthesized compounds fit well within the active sites of these enzymes, forming various non-covalent interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic interactions with key amino acid residues. nih.gov The insights gained from these docking studies corroborated the structure-activity relationship findings from the in vitro enzyme assays. nih.gov

A typical molecular docking workflow for this compound would involve:

Obtaining the three-dimensional structures of potential protein targets from databases like the Protein Data Bank (PDB).

Preparing the protein structure by adding hydrogen atoms, assigning charges, and defining the binding pocket.

Generating a 3D conformation of this compound.

Using a docking algorithm to systematically sample different orientations and conformations of the ligand within the protein's active site.

Scoring the resulting poses to predict the most favorable binding mode and estimate the binding affinity.

Advanced computational methods can further refine these predictions, for example, by using machine learning models to improve the accuracy of binding affinity prediction. nih.govresearchgate.netarxiv.orgfrontiersin.org

Table 2: Common Interactions Investigated in Molecular Docking Studies

| Type of Interaction | Description |

|---|---|

| Hydrogen Bonds | Formed between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. |

| Hydrophobic Interactions | Occur between nonpolar regions of the ligand and the protein, driven by the exclusion of water molecules. |

| Electrostatic Interactions | Include interactions between charged groups on the ligand and protein (e.g., salt bridges) and interactions with metal ions. |

| Van der Waals Forces | Weak, short-range attractive forces between all atoms. |

Investigation of Molecular Interactions Between this compound and Biomolecules using Biophysical Techniques (e.g., SPR, ITC)

Direct biophysical analysis of the interaction between this compound and its potential biomolecular targets has not yet been reported. However, techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free methods for characterizing such interactions in real-time.

Surface Plasmon Resonance (SPR) is an optical technique used to measure the binding of a mobile analyte to a ligand immobilized on a sensor surface. nih.govnih.gov It provides real-time data on the association and dissociation of the complex, allowing for the determination of kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.gov In a hypothetical experiment, a target protein could be immobilized on an SPR sensor chip, and solutions of this compound at various concentrations would be flowed over the surface to monitor binding.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. wikipedia.orgkhanacademy.org In a typical ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a sample cell containing the target biomolecule. malvernpanalytical.comnih.gov The resulting heat changes are measured, providing a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Ka, the inverse of KD), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. wikipedia.orgarxiv.orgnih.gov

These biophysical techniques would be crucial for validating the predictions from molecular docking studies and for providing a deeper understanding of the thermodynamic forces driving the binding of this compound to its protein targets.

Table 3: Key Parameters Obtained from SPR and ITC

| Technique | Key Parameters Determined |

|---|---|

| Surface Plasmon Resonance (SPR) | Association rate constant (ka), Dissociation rate constant (kd), Equilibrium dissociation constant (KD) |

Cellular Uptake and Intracellular Distribution Studies of this compound in Model Cell Lines for Mechanistic Understanding

There are no specific studies on the cellular uptake and intracellular distribution of this compound. Research in this area is essential for understanding how the compound reaches its intracellular targets to exert a biological effect. Model cell lines, such as the Caco-2 human colon adenocarcinoma cell line, are often used for in vitro studies of drug absorption and transport. nih.gov

Studies on other benzoic acid derivatives have shown that their uptake can be mediated by specific transporters. For example, the uptake of benzoic acid itself into Caco-2 cells can occur via proton-linked monocarboxylic acid transporters (MCTs). nih.gov This was demonstrated by the pH-dependent uptake and competitive inhibition by other MCT substrates. nih.gov

To investigate the cellular uptake of this compound, a typical experimental approach would involve:

Culturing a suitable cell line (e.g., Caco-2) to form a confluent monolayer.

Incubating the cells with the compound at various concentrations and for different time periods.

Lysing the cells and quantifying the intracellular concentration of the compound using a sensitive analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

To understand the mechanism of uptake, these experiments can be performed under conditions that inhibit specific transport pathways (e.g., at low temperatures to inhibit active transport, or in the presence of known transporter inhibitors).

For intracellular distribution studies, techniques like confocal laser scanning microscopy can be employed, often requiring the use of a fluorescently labeled version of the compound. This would allow for the visualization of the compound's localization within different cellular compartments, such as the cytoplasm, nucleus, or mitochondria.

Table 4: Common Experimental Conditions in Cellular Uptake Studies

| Experimental Condition | Purpose |

|---|---|

| Varying Compound Concentration | To determine if uptake is saturable, suggesting a carrier-mediated process. |

| Time-Course Analysis | To measure the rate of uptake. |

| Low Temperature (e.g., 4°C) | To inhibit active, energy-dependent transport mechanisms. |

| Use of Metabolic Inhibitors | To deplete cellular ATP and inhibit active transport. |

Advanced Analytical Methodologies for Research Oriented Detection and Quantification of 2 2 Chlorophenyl 4 Nitrobenzoic Acid

Development of Hyphenated Chromatographic Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis of 2-(2-Chlorophenyl)-4-nitrobenzoic acid in Complex Research Matrices

Hyphenated chromatography, which combines the separation power of chromatography with the detection capabilities of mass spectrometry, provides the gold standard for trace analysis of specific organic molecules in intricate sample matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is an exceptionally sensitive and selective technique for quantifying non-volatile compounds like this compound in research samples. A method involving solid-phase extraction (SPE) followed by reversed-phase LC-MS has been successfully used for determining various nitrobenzoic acids in groundwater. nih.gov This approach can be adapted for the target analyte. The separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of acidified water and an organic solvent such as methanol (B129727) or acetonitrile. This ensures efficient separation from matrix components.

Following chromatographic separation, the analyte enters the mass spectrometer, where electrospray ionization (ESI) in negative ion mode is commonly employed for acidic compounds, generating the deprotonated molecular ion [M-H]⁻. Quantification is performed using multiple reaction monitoring (MRM), which offers superior specificity by monitoring a specific precursor ion to product ion transition. This approach significantly reduces background noise and allows for detection at very low concentrations, often in the nanogram per milliliter (ng/mL) or microgram per liter (µg/L) range. nih.govresearchgate.netyoutube.com The development of such methods is critical for monitoring trace levels in biological and environmental research. mdpi.comnih.gov

Table 1: Illustrative LC-MS/MS Parameters for Analysis of this compound This table presents hypothetical yet representative parameters based on methods for structurally similar compounds.

| Parameter | Setting |

|---|---|

| Chromatography | |

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Gradient | 10% B to 95% B over 8 minutes |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion [M-H]⁻ | m/z 276.0 |

| Quantification Transition | m/z 276.0 → m/z 232.0 (Loss of CO₂) |

| Confirmation Transition | m/z 276.0 → m/z 230.0 (Loss of NO₂) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and semi-volatile organic compounds. However, due to the low volatility of carboxylic acids, a derivatization step is essential prior to analyzing this compound. This typically involves converting the carboxylic acid group into a more volatile ester, for example, through methylation using diazomethane (B1218177) or another suitable agent. researchgate.net This derivatization has been effectively used for the simultaneous determination of 15 chlorobenzoic acid isomers in contaminated soils. researchgate.net

Once derivatized, the sample is injected into the GC, where it is separated on a capillary column (e.g., DB-5). The separated components then enter the mass spectrometer, which commonly uses electron ionization (EI). EI causes extensive fragmentation, producing a characteristic mass spectrum that acts as a chemical fingerprint for identification. For trace analysis in complex matrices like soil or sediment, a clean-up step such as gel permeation chromatography may be necessary to remove interfering compounds. researchgate.net GC-MS is particularly advantageous for its ability to separate complex mixtures of isomers. aidic.it

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis for this compound and its Metabolites in Biological Research Samples

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, provides highly accurate mass measurements, enabling the confident identification of unknown compounds and metabolites without the need for authentic standards.

The fragmentation behavior of this compound in the gas phase is critical for its structural elucidation. In negative ion mode ESI-MS/MS, the deprotonated molecule ([M-H]⁻ at m/z 276.0015) undergoes collision-induced dissociation (CID). The fragmentation pathways for nitroaromatic compounds and carboxylic acids are well-understood and can be predicted for the target molecule. libretexts.orgyoutube.com The most common fragmentation pathways would likely involve the neutral loss of key functional groups.

A primary fragmentation would be the loss of carbon dioxide (CO₂, 44.0 Da) from the carboxylate anion, a characteristic fragmentation for deprotonated carboxylic acids. libretexts.org Another expected pathway is the loss of the nitro group (NO₂, 46.0 Da). The presence of a chlorine atom provides a distinct isotopic pattern that aids in identification. The study of fragmentation patterns is essential for distinguishing the target compound from its isomers and for identifying potential metabolites where functional groups may have been altered (e.g., reduction of the nitro group to an amino group).

Table 2: Predicted High-Resolution Mass Fragments of this compound

| Ion Description | Proposed Structure | Calculated m/z [M-H]⁻ |

|---|---|---|

| Deprotonated Parent Molecule | [C₁₃H₇ClNO₄]⁻ | 276.0015 |

| Fragment after loss of CO₂ | [C₁₂H₇ClNO₂]⁻ | 232.0114 |

| Fragment after loss of NO₂ | [C₁₃H₇ClO₂]⁻ | 230.0135 |

| Fragment after loss of COOH | [C₁₂H₇ClNO₂]⁻ (via radical loss) | 231.0191 |

Spectrophotometric (UV-Vis, Fluorescence) and Electrochemical Methods for Specific Detection and Quantification of this compound

Spectrophotometric (UV-Vis, Fluorescence) Methods

UV-Visible spectrophotometry is a straightforward and cost-effective analytical technique. Substituted benzoic acids exhibit characteristic absorption bands in the UV region. researchgate.netacs.org The spectrum of this compound is expected to show distinct absorption maxima (λmax) due to its aromatic structure and chromophoric substituents (nitro group). The UV spectrum of benzoic acid shows a maximum absorption at around 230 nm. researchgate.net The position and intensity of these bands can be influenced by solvent and pH. rsc.orgdergipark.org.tr

Quantification can be achieved by measuring the absorbance at a specific wavelength and applying the Beer-Lambert law. However, the main limitation of this method is its lack of specificity. In complex research matrices, other compounds may absorb at similar wavelengths, leading to spectral overlap and interference. researchgate.net Therefore, UV-Vis is most suitable for analyzing relatively pure samples or as a detector following a separation technique like HPLC. Fluorescence spectroscopy is generally more sensitive than UV-Vis absorption, but its applicability depends on whether the target compound or a derivative exhibits significant fluorescence.

Electrochemical Methods

Electrochemical sensors offer a highly sensitive, rapid, and low-cost alternative for the detection of specific compounds. The analysis of this compound is well-suited to electrochemical detection due to the presence of the electrochemically active nitro group. The fundamental principle involves the electrochemical reduction of the nitro group on the surface of a working electrode. acs.orgacs.org

To enhance sensitivity and selectivity, chemically modified electrodes are often used. Materials such as mesoporous silica, silver nanoparticles, or nafion-coated electrodes can pre-concentrate the analyte at the electrode surface, leading to a significant amplification of the signal and enabling detection at nanomolar concentrations. acs.orgacs.orgrsc.org Techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) are typically employed, as they provide lower detection limits compared to standard cyclic voltammetry. rsc.org These methods can be integrated into portable devices, making them suitable for on-site research applications. acs.org

Table 3: Comparison of Electrochemical Sensor Performance for Nitroaromatic Compounds Data is based on published results for similar compounds to illustrate potential performance for the target analyte.

| Electrode Modification | Target Analyte | Technique | Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| Mesoporous SiO₂ (MCM-41) | 2,4,6-trinitrotoluene (TNT) | Voltammetry | 1.8 nM | acs.org |

| Nafion-coated Screen-Printed Electrode | Chloramphenicol | SWV | 0.42 µM | acs.org |

| Glycine-stabilized Silver Nanoparticles | 2,4,6-trinitrotoluene (TNT) | DPV | N/A (Qualitative) | rsc.org |

Capillary Electrophoresis and Microfluidic Systems for High-Throughput Analysis of this compound

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-efficiency separation technique that consumes minimal sample and reagents, positioning it as a "green" analytical alternative. mdpi.com It separates ions based on their size and charge as they move through a narrow capillary under the influence of a strong electric field. youtube.com For an acidic compound like this compound, which exists as an anion in neutral or alkaline buffers, capillary zone electrophoresis (CZE) is the most suitable mode.

CE methods have been successfully developed for the analysis of aromatic acids and nitrophenols in complex samples like atmospheric aerosols and for nitramine explosives in wastewater. nih.govnih.gov A typical method would employ a borate (B1201080) buffer at a pH above the analyte's pKa to ensure it is fully deprotonated. nih.gov Detection is commonly performed using UV absorbance. CE offers excellent resolving power, capable of separating closely related isomers, and achieves detection limits in the low ng/mL to µg/mL range. nih.gov

Microfluidic Systems

Microfluidic systems, particularly microfluidic paper-based analytical devices (µPADs), are emerging as powerful tools for rapid, low-cost, and portable analysis. researchgate.netresearchgate.net These devices miniaturize analytical processes onto a small chip, often the size of a postage stamp. For the detection of benzoic acid derivatives, µPADs have been developed based on colorimetric reactions. nih.govncku.edu.tw

A potential µPAD for this compound could involve a specific chemical reaction that produces a colored product. For instance, the Janovsky reaction, which has been used for benzoic acid detection after its conversion to dinitrobenzoic acid, could be adapted. nih.govdaneshyari.com The sample would be applied to a specific zone on the paper chip, where it would react with pre-loaded reagents. The resulting color change could be quantified using a simple detector like a smartphone camera coupled with image analysis software, providing a semi-quantitative or quantitative result. daneshyari.com This technology holds significant promise for high-throughput screening and on-site research where rapid analysis is required.

Environmental Transformation and Chemical Degradation Studies of 2 2 Chlorophenyl 4 Nitrobenzoic Acid

Photolytic and Hydrolytic Degradation Pathways of 2-(2-Chlorophenyl)-4-nitrobenzoic acid in Aquatic and Terrestrial Chemical Systems

Photolytic Degradation: The presence of a nitro aromatic system and a chloro-substituted phenyl ring suggests that this compound would be susceptible to photolytic degradation. The process can occur through two primary mechanisms:

Direct Photolysis: The molecule may directly absorb ultraviolet (UV) radiation from sunlight, leading to the excitation of electrons and subsequent cleavage of chemical bonds. The carbon-chlorine (C-Cl) bond is a likely site for initial photolytic cleavage, resulting in dechlorination.

Indirect Photolysis: In natural waters, photosensitizers such as humic acids can absorb sunlight and generate reactive oxygen species (ROS), including hydroxyl radicals (•OH) and singlet oxygen. These highly reactive species can then attack the aromatic rings of the compound, leading to hydroxylation, ring cleavage, and eventual mineralization. juniperpublishers.com For instance, studies on the photodegradation of 2-chlorobenzoic acid have shown that it can be degraded in the presence of a photocatalyst like TiO2 under UV light. kpu.ca

Hydrolytic Degradation: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For this compound, the primary sites for potential hydrolysis would be the C-Cl bond and the carboxylic acid group. However, the C-Cl bond on an aromatic ring is generally stable and resistant to hydrolysis under typical environmental pH and temperature conditions. The carboxylic acid group is already in its oxidized state and is not expected to undergo further hydrolysis. Therefore, hydrolytic degradation is likely to be a minor transformation pathway for this compound in the environment.

Microbial Biodegradation Mechanisms of this compound by Specific Environmental Microorganisms

There is a lack of studies that have isolated and characterized specific microorganisms capable of degrading this compound. However, the biodegradation of similar compounds, such as other nitrobenzoic acids and chlorinated aromatic compounds, has been extensively studied. nih.gov These studies provide a framework for predicting the likely microbial degradation mechanisms.

Microbial degradation is a critical process in the environmental breakdown of xenobiotic compounds. carlroth.com For a compound like this compound, biodegradation would likely proceed through one or more of the following enzymatic reactions initiated by soil and water microorganisms:

Reductive Pathway: The nitro group (-NO2) is often the initial point of microbial attack. A series of nitroreductases can reduce the nitro group to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH2). This transformation significantly alters the electronic properties of the molecule, often making it more susceptible to subsequent enzymatic reactions.

Oxidative Pathway: Dioxygenase enzymes can incorporate one or both atoms of molecular oxygen into the aromatic ring, leading to the formation of catechols or substituted catechols. These intermediates are then susceptible to ring cleavage by other enzymes.

Dehalogenation: Microorganisms can remove the chlorine atom through either reductive, oxidative, or hydrolytic dehalogenation. This is a crucial step in the detoxification of chlorinated aromatic compounds.

For example, the biodegradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is well-documented and involves a series of enzymatic steps including side-chain cleavage and hydroxylation of the aromatic ring. core.ac.uk It is plausible that similar enzymatic machinery could be adapted by microbial communities to degrade this compound.

Elucidation of Transformation Products and their Chemical Fate from this compound Degradation

Without experimental data, the transformation products of this compound degradation can only be predicted based on the degradation pathways of analogous compounds. The chemical fate of these products depends on their own stability, reactivity, and bioavailability. usda.gov

Future Research Directions and Novel Applications for 2 2 Chlorophenyl 4 Nitrobenzoic Acid

Exploration of 2-(2-Chlorophenyl)-4-nitrobenzoic acid as a Scaffold for Rational Drug Design Principles and Target-Oriented Synthesis

The structural framework of this compound is analogous to the N-phenylanthranilic acid scaffold, a well-established "privileged structure" in medicinal chemistry. jst.go.jpjst.go.jpmdpi.com This scaffold is the foundation for several nonsteroidal anti-inflammatory drugs (NSAIDs), known as fenamates. jst.go.jpnih.gov This structural similarity suggests a strong potential for this compound and its derivatives to be investigated for similar or novel therapeutic activities.

Researchers could leverage this scaffold for target-oriented synthesis, creating libraries of new compounds. nih.gov The existing functional groups—the carboxylic acid, nitro group, and chlorine atom—serve as handles for chemical modification to optimize biological activity, selectivity, and pharmacokinetic properties. The nitro group (NO₂) is particularly significant; it is a potent electron-withdrawing group that can influence a molecule's binding affinity, solubility, and metabolic stability. scielo.br Many approved drugs across various therapeutic areas, including antibacterial and anticancer agents, contain nitroaromatic fragments, highlighting their importance in drug design. scielo.brnih.gov

Future research could focus on synthesizing derivatives by modifying the carboxylic acid to esters or amides, reducing the nitro group to an amine to introduce new functionalities, or exploring variations of the substituents on the phenyl rings. Such explorations could lead to the discovery of new drug candidates targeting a range of biological pathways. The potential for this scaffold in personalized medicine, aiming to optimize efficacy and minimize adverse effects, represents a significant research gap. researchgate.netnih.gov

Table 1: Potential of Structural Motifs in Drug Design

| Structural Feature of Target Compound | Related Scaffold/Compound Class | Documented Biological Relevance | Potential Research Direction for this compound |

|---|---|---|---|

| Biphenyl-like Carboxylic Acid | N-phenylanthranilic acid | Scaffold for NSAIDs (e.g., Mefenamic acid, Diclofenac). jst.go.jpjst.go.jpnih.gov | Synthesis of derivatives as potential anti-inflammatory agents. |

| Nitro Group (NO₂) | Nitroaromatic Drugs | Component in antibacterial, antiprotozoal, and anticancer drugs. scielo.brnih.gov | Use as a pharmacophore to target specific enzymes or receptors. |

Application of this compound in the Development of Advanced Materials (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks)

The development of advanced porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) relies on the design of specific organic linker molecules. The structure of this compound makes it an excellent, albeit currently unexplored, candidate for a functional organic linker.

The carboxylic acid group is a primary coordinating moiety that readily forms strong bonds with metal ions or clusters to construct the extended networks of MOFs. nih.gov The biphenyl-like backbone provides rigidity and defined geometry, which are crucial for creating stable, porous frameworks. Furthermore, the nitro group is a particularly valuable functionalization for MOF linkers. researchgate.net Its polar nature and electron-withdrawing properties can enhance the framework's performance in specific applications, such as:

Gas Storage and Separation: The nitro group can create strong dipole-quadrupole interactions, improving the selective adsorption of gases like CO₂. researchgate.net

Sensing: MOFs functionalized with nitro groups have been investigated for sensing various analytes. acs.org

Catalysis: The electron-withdrawing nitro group can increase the Lewis acidity of the MOF, making it a more effective catalyst for certain reactions. researchgate.net

Computational studies have shown that functionalizing MOF linkers with nitro groups critically determines the material's electronic properties and can enhance formation energy. nih.gov The presence of both a chloro and a nitro group on the this compound linker could lead to novel materials with unique adsorption or catalytic selectivities. Future research should focus on the synthesis and characterization of MOFs and COFs using this compound as a primary or secondary building block to explore these potential applications.

Role of this compound and its Derivatives in Catalysis and Organocatalysis Research

The structural features of this compound also suggest its potential utility in the field of catalysis. Biphenyl (B1667301) carboxylic acids and their derivatives have been successfully employed in developing novel catalytic systems. For instance, they have been used in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis. researchgate.netacs.org

The carboxylic acid group can act as a directing group in C-H functionalization reactions, enabling regioselective synthesis of complex molecules. researchgate.net While much research has focused on ortho-position functionalization, developing catalysts and methods for meta-position functionalization remains a significant challenge where novel ligands are needed. researchgate.net Derivatives of this compound could be explored as ligands for transition metal catalysts, where the electronic properties imparted by the chloro and nitro groups could tune the catalyst's reactivity and selectivity. nih.gov

Furthermore, the core structure could be modified to create novel organocatalysts. The nitro group, upon reduction to an amine, provides a site for introducing chiral moieties or other catalytic groups. Given the robustness and synthetic accessibility of benzoic acid derivatives, this compound represents a promising starting point for designing new, efficient, and selective catalysts for a wide range of chemical reactions.

Table 2: Potential Catalytic Applications Based on Structural Analogs

| Compound Class | Catalytic Application | Relevant Finding | Potential Role for this compound |

|---|---|---|---|

| Biphenyl Carboxylic Acids | Suzuki-Miyaura Cross-Coupling | Used in the synthesis of complex molecules via Pd-catalyzed reactions. researchgate.netacs.org | As a ligand for transition metal catalysts. |

| Benzoic Acid Derivatives | C-H Functionalization | The carboxylic acid can act as a directing group. researchgate.net | A scaffold for developing ligands that control regioselectivity. |

Emerging Research Areas and Unexplored Potential of this compound in Chemical Biology and Material Science Innovations

Beyond the areas outlined above, this compound holds promise in several emerging fields of research. Its unique electronic and chemical properties could be harnessed for innovative applications in chemical biology and material science.

In chemical biology, the nitroaromatic group is a key feature in probes designed to detect hypoxic (low-oxygen) conditions in cells and tissues. researchgate.net These probes are activated under low-oxygen conditions, often found in solid tumors, making them valuable tools for cancer diagnosis and for monitoring treatment. The nitro group on this compound could be exploited to design new fluorescent or radiolabeled probes for imaging hypoxic environments. researchgate.net

In material science, functionalized benzoic acids are used to modify the surfaces of advanced materials like graphene, creating new sensors or adsorbents. rsc.org The this compound molecule could be grafted onto material surfaces to impart specific recognition properties. For example, the nitro group is known to interact with certain explosives, and MOFs containing nitro groups have been studied for their potential to confine and alter the reactivity of energetic materials like TNT. acs.orgrsc.org

The true potential of this compound lies in the chemical versatility of its functional groups. The nitro group can be readily reduced to an amine, which opens up a vast array of subsequent chemical modifications. This amine can be diazotized or used in amide coupling, leading to the synthesis of novel polymers, dyes, or complex molecular architectures, paving the way for innovations that are yet to be conceived.

Q & A

Q. Design a protocol for scaling up synthesis from mg to kg scale while maintaining purity.

- Methodological Answer :

Reactor Setup : Use a jacketed glass reactor with mechanical stirring and temperature control (±2°C).

Process Optimization : Replace SOCl₂ with PCl₅ for safer handling at scale.

In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring of nitro group formation.

Crystallization : Use anti-solvent (hexane) addition to control crystal size and prevent agglomeration .